Naftopidil dihydrochloride
CAS No.: 57149-08-3
VCID: VC20739505
Molecular Formula: C24H29ClN2O3
Molecular Weight: 428.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
Structural Information
The structural representation of Naftopidil dihydrochloride can be depicted as follows:
Mechanism of ActionNaftopidil primarily acts by selectively blocking alpha-1 adrenergic receptors, particularly the alpha-1D subtype, which are prevalent in the prostate and bladder neck. This action leads to relaxation of smooth muscle in these areas, resulting in improved urinary flow and reduced symptoms associated with BPH. PharmacodynamicsThe pharmacodynamic profile of Naftopidil includes:
Clinical EfficacyNumerous studies have evaluated the efficacy of Naftopidil compared to other treatments for BPH, notably tamsulosin. Comparative StudiesA randomized clinical trial demonstrated that Naftopidil significantly improved International Prostate Symptom Score (IPSS) compared to tamsulosin:
Naftopidil showed an earlier onset of action and was particularly effective for patients with predominant storage symptoms and nocturia . Safety ProfileNaftopidil has been generally well-tolerated among patients. Common side effects include dizziness and fatigue, but these are often less severe than those associated with tamsulosin therapy. Adverse EffectsThe incidence of adverse effects is comparable between Naftopidil and tamsulosin, with the following noted:
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CAS No. | 57149-08-3 | |||||||||||||||||
Product Name | Naftopidil dihydrochloride | |||||||||||||||||
Molecular Formula | C24H29ClN2O3 | |||||||||||||||||
Molecular Weight | 428.9 g/mol | |||||||||||||||||
IUPAC Name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |||||||||||||||||
Standard InChI | InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H | |||||||||||||||||
Standard InChIKey | VQAAEWMEVIOHTJ-UHFFFAOYSA-N | |||||||||||||||||
SMILES | COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl.Cl | |||||||||||||||||
Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl | |||||||||||||||||
Appearance | Powder | |||||||||||||||||
Synonyms | KT-611 | |||||||||||||||||
PubChem Compound | 6603044 | |||||||||||||||||
Last Modified | Sep 13 2023 |
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